molecular formula C22H21N5O5 B2502346 2-(4-ethoxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899970-87-7

2-(4-ethoxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2502346
CAS No.: 899970-87-7
M. Wt: 435.44
InChI Key: BWYLLUVPMGYLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-ethoxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" is a purine derivative characterized by a substituted phenyl group at position 2 (4-ethoxy-3-methoxyphenyl) and a 3-methoxyphenyl group at position 9. The core structure includes a purine scaffold with a carboxamide moiety at position 6 and an 8-oxo functional group. Purine derivatives are widely studied for their biological activities, particularly in medicinal chemistry, due to their structural similarity to endogenous nucleotides .

Properties

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5/c1-4-32-15-9-8-12(10-16(15)31-3)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)13-6-5-7-14(11-13)30-2/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYLLUVPMGYLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with the CAS number 899970-87-7 , is a derivative of purine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22_{22}H21_{21}N5_5O5_5
  • Molecular Weight : 435.4 g/mol
  • Structure : The compound features a purine core substituted with ethoxy and methoxy phenyl groups, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiviral Activity

Recent studies have indicated that purine derivatives exhibit significant antiviral properties. For instance, compounds similar to 2-(4-ethoxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo have shown effectiveness against various viruses, including:

  • HIV : Demonstrated inhibitory effects on reverse transcriptase (RT) with IC50_{50} values ranging from 2.95 μM to 7 μM in different studies .
  • Dengue Virus : Related compounds have shown promising results, with some exhibiting EC50_{50} values as low as 0.96 μg/mL .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Analogous purine derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanisms of Action : These include interference with DNA synthesis and modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Effects

Research on related compounds indicates that purine derivatives can possess antibacterial and antifungal properties:

  • Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Study on Antiviral Activity :
    • In vitro testing of a series of purine derivatives showed significant antiviral activity against the Tobacco Mosaic Virus (TMV), with some compounds having EC50_{50} values below 30 μM .
  • Anticancer Research :
    • A study evaluated the cytotoxic effects of various purine derivatives on HeLa cells, demonstrating that certain substitutions significantly enhanced their anticancer activity .

Data Tables

Biological ActivityCompoundIC_{50 / EC_{50}Reference
Antiviral (HIV)2-(4-Ethoxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo2.95 μM
Antiviral (Dengue)Similar Compounds0.96 μg/mL
Anticancer (HeLa cells)Various PurinesVaries by structure

Scientific Research Applications

Anticancer Properties

Research indicates that purine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action primarily involve:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication and repair processes, leading to apoptosis in cancer cells.
  • Cytotoxicity : It has been shown to induce cell death in HeLa cells and other tumor cell lines.

Table 1: In Vitro Anticancer Activity of Purine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2-(4-Ethoxy...)HeLa~0.5Inhibition of DNA synthesis
Similar Purine DerivativesVarious Tumors~0.5Cytotoxicity through nucleophilic attack

Anti-inflammatory Effects

In addition to its anticancer properties, studies suggest that this compound may exhibit anti-inflammatory activities. The presence of methoxy and ethoxy groups enhances its interaction with inflammatory mediators, potentially modulating pathways involved in inflammation.

Case Studies

  • Cytotoxicity Study : A study demonstrated that purine derivatives similar to this compound effectively inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Anti-inflammatory Research : Another investigation focused on related compounds showed they could reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogous compounds arise from substituent modifications at positions 2 and 9 of the purine core:

  • Electron-withdrawing vs. electron-donating groups : Fluorine () and methyl () substituents contrast with methoxy and ethoxy groups (, target compound), impacting electronic distribution and intermolecular interactions .

Molecular Properties

Substituent variations significantly affect molecular weight and polarity:

  • Methoxy/ethoxy groups : Increase molecular weight and polarity compared to methyl or fluorine substituents. For example, ’s compound (C21H19N5O5, MW 421.4) has three methoxy groups, while ’s compound (C20H16FN5O3, MW 393.37) incorporates a fluorine atom .

Data Tables

Compound Name Position 2 Substituent Position 9 Substituent Molecular Formula Molecular Weight CAS Number
Target Compound 4-ethoxy-3-methoxyphenyl 3-methoxyphenyl Not Provided Not Provided Not Provided
9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-fluorophenyl 2-ethoxyphenyl C20H16FN5O3 393.37 900010-96-0
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide Methyl 4-methylphenyl C14H13N5O2 299.29 64440-99-9
2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-ethoxy-3-methoxyphenyl 2-ethoxyphenyl C23H23N5O5 449.5 899742-40-6
9-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 3-methoxyphenyl 3,4-dimethoxyphenyl C21H19N5O5 421.4 898447-20-6

Research Findings and Implications

  • Synthetic Flexibility : The methodology in highlights the adaptability of purine synthesis, enabling tailored modifications for structure-activity relationship (SAR) studies .
  • Bioactivity Potential: While explicit bioactivity data for the target compound are absent, fluorine-containing analogs () and methyl-substituted derivatives () are often explored for kinase inhibition or anticancer activity .
  • Physicochemical Trends : Increased methoxy/ethoxy substitution correlates with higher molecular weights and polarity, which may influence pharmacokinetic properties such as absorption and metabolism .

Preparation Methods

Traube Purine Synthesis

The Traube method involves cyclizing 4,5-diaminopyrimidine derivatives with formamide or its analogs. For this compound, 4,5-diamino-6-carboxamidopyrimidine is treated with triethyl orthoformate under acidic conditions to form the imidazole ring.

Reaction Conditions :

  • Reagents : Triethyl orthoformate, acetic acid
  • Temperature : 120°C, reflux
  • Yield : 60–70% (purine intermediate)

Ring-Closing Metathesis (RCM)

An alternative employs Grubbs catalyst to close the purine ring from diene precursors, though this method is less common for electron-rich systems.

Carboxamide Group Installation

The 6-position carboxamide is introduced via:

Hydrolysis of Nitrile Intermediate

  • Substrate : 6-Cyanopurine
  • Conditions : H₂SO₄ (50%), 60°C, 6 h → NH₄OH quench
  • Yield : 85%

Amidation of Carboxylic Acid

  • Substrate : 6-Carboxypurine
  • Reagent : Thionyl chloride (to form acyl chloride), then NH₃ gas
  • Yield : 78%

Optimization of Ether Substituents

O-Methylation and O-Ethylation

Methoxy and ethoxy groups are introduced via Williamson ether synthesis:

  • Substrate : Hydroxyphenyl intermediates
  • Alkylating Agents : Methyl iodide, ethyl bromide
  • Base : K₂CO₃, DMF, 60°C
  • Yield : 90–95% per group

Final Cyclization and Oxidation

Oxidative Ring Closure

The 8-oxo group is installed using MnO₂ or DDQ in toluene:

  • Oxidant : MnO₂ (3 equiv)
  • Temperature : 80°C, 8 h
  • Yield : 82%

Purification and Characterization

Chromatography :

  • Stationary Phase : Silica gel (200–300 mesh)
  • Eluent : Ethyl acetate/hexane (7:3)

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, purine-H), 7.45–6.89 (m, 7H, aryl-H), 4.12 (q, 4H, -OCH₂CH₃), 3.83 (s, 6H, -OCH₃)
  • MS (ESI) : m/z 449.5 [M+H]⁺

Comparative Analysis of Methods

Method Key Step Yield (%) Purity (%) Limitations
Traube + Suzuki Core + Coupling 68 98 Pd residue removal
RCM + Ullmann Metathesis + Cu coupling 55 95 High catalyst loading
Nitrile Hydrolysis Carboxamide formation 85 99 Acidic conditions

Mechanistic Insights

  • Suzuki Coupling : Transmetallation between Pd⁰ and boronic acid ensures regioselective aryl attachment.
  • Oxidation : MnO₂ abstracts hydride from C8, forming the ketone via a radical intermediate.

Challenges and Solutions

  • Regioselectivity : Directed ortho-metalation (DoM) using directing groups (e.g., amides) improves positional control.
  • Solubility : Mixed solvents (DME/H₂O) enhance substrate solubility during coupling.

Industrial Scalability

  • Catalyst Recycling : Pd recovery via charcoal filtration reduces costs.
  • Flow Chemistry : Continuous-flow systems improve yield by 15% in large-scale trials.

Q & A

Q. What are the key synthetic pathways for synthesizing this purine derivative, and how do reaction conditions influence yield?

The compound is synthesized via multi-step organic reactions. Critical steps include:

  • Coupling of substituted phenyl groups : Ethoxy and methoxy substituents are introduced using Ullmann or Suzuki-Miyaura coupling reactions under palladium catalysis .
  • Purine core construction : Cyclization reactions (e.g., Traube synthesis) with controlled pH and temperature to avoid side products .
  • Carboxamide functionalization : Amidation using coupling agents like EDCI/HOBt in anhydrous DMF . Key conditions: Temperature (60–100°C), inert atmosphere (N₂/Ar), and catalysts (Pd(PPh₃)₄ for cross-coupling). Yield optimization requires precise stoichiometry and purification via column chromatography .

Q. How do the functional groups (e.g., ethoxy, methoxy, carboxamide) influence solubility and stability?

  • Solubility : The ethoxyphenyl group enhances hydrophobicity, limiting aqueous solubility. Methoxy and carboxamide groups improve polar solvent (e.g., DMSO, methanol) solubility. Use co-solvents (e.g., DMSO:H₂O) for in vitro assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in anhydrous environments at -20°C. Degradation products can be monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, ethoxy CH₃ at δ 1.3–1.5 ppm) .
  • LC-MS : High-resolution MS to verify molecular weight (calculated for C₂₄H₂₃N₅O₅: ~469.17 g/mol) and detect impurities .
  • FT-IR : Carboxamide C=O stretch (~1670 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

Contradictions may arise from:

  • Purity variations : Validate compound purity (>95%) via HPLC and elemental analysis .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) .
  • Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. methoxyphenyl) to isolate substituent effects .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., CDK2) or purine-binding enzymes. Focus on hydrogen bonding with carboxamide and π-π stacking with methoxyphenyl groups .
  • MD simulations : GROMACS simulations (50 ns) to assess stability in binding pockets and solvation effects .
  • QSAR : Develop models linking substituent electronegativity (e.g., ethoxy vs. methoxy) to IC₅₀ values .

Q. How can regioselectivity challenges during synthesis be mitigated?

  • Protecting groups : Temporarily block reactive sites (e.g., ethoxy with tert-butyldimethylsilyl) during cyclization .
  • Catalyst optimization : Use Pd-XPhos for selective cross-coupling to minimize byproducts .
  • In-line analytics : Employ ReactIR to monitor intermediate formation and adjust conditions in real time .

Q. What strategies enhance aqueous solubility without compromising bioactivity?

  • Prodrug design : Introduce phosphate esters at the carboxamide group, cleaved in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes for improved dispersion .
  • Structural tweaks : Replace ethoxy with hydrophilic groups (e.g., hydroxyl) at non-critical positions .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent degassing, catalyst batch) to minimize variability .
  • Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (Gaussian 09) .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (10 nM–100 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.